molecular formula C7H7BrN4O2 B13585441 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B13585441
M. Wt: 259.06 g/mol
InChI Key: BQCSEDZZEOKUCU-UHFFFAOYSA-N
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Description

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a brominated derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the bromination of 3,9-dimethylxanthine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8-position of the xanthine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, and conducted in industrial reactors with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The purine ring can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted derivatives of the original compound .

Scientific Research Applications

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting purinergic receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with purinergic receptors and enzymes. The bromine atom at the 8-position enhances its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

8-Bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS: 214960-57-3) is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits properties that could be beneficial in various therapeutic contexts, including oncology and neurodegenerative diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The chemical formula for this compound is C7H7BrN4O2C_7H_7BrN_4O_2, with a molecular weight of 259.06 g/mol. It appears as a white to pale yellow crystalline solid with a melting point around 256-257 °C and is soluble in DMSO .

PropertyValue
Chemical FormulaC7H7BrN4O2
Molecular Weight259.06 g/mol
Melting Point256-257 °C
SolubilityDMSO

Anticancer Properties

Research indicates that derivatives of purines, including this compound, exhibit significant anticancer activity. A study highlighted that purine derivatives could inhibit cancer cell proliferation and induce apoptosis in various cancer lines. For instance, compounds similar to this derivative were shown to target specific pathways involved in tumor growth and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that purine derivatives can modulate neurotransmitter systems and possess antioxidant properties that may protect neuronal cells from oxidative stress. The potential for treating neurodegenerative diseases has been a focus of recent research .

Antimicrobial Activity

In addition to anticancer and neuroprotective effects, the biological activity of this compound includes antimicrobial properties. Testing against various bacterial strains has shown promising results in inhibiting growth, indicating potential applications in treating infections .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 5 µM
    • Mechanism : Induction of apoptosis via caspase activation.
Cell LineIC50 (µM)Mechanism
MCF-75Apoptosis via caspase activation

In Vivo Studies

In vivo studies have further corroborated these findings. Animal models treated with this compound showed reduced tumor sizes compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight with observed improvements in survival rates .

Properties

Molecular Formula

C7H7BrN4O2

Molecular Weight

259.06 g/mol

IUPAC Name

8-bromo-3,9-dimethylpurine-2,6-dione

InChI

InChI=1S/C7H7BrN4O2/c1-11-5-3(9-6(11)8)4(13)10-7(14)12(5)2/h1-2H3,(H,10,13,14)

InChI Key

BQCSEDZZEOKUCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N=C(N2C)Br

Origin of Product

United States

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